molecular formula C18H19N3O2 B7143804 5-ethyl-N-[(2-imidazol-1-ylphenyl)methyl]-4-methylfuran-2-carboxamide

5-ethyl-N-[(2-imidazol-1-ylphenyl)methyl]-4-methylfuran-2-carboxamide

Cat. No.: B7143804
M. Wt: 309.4 g/mol
InChI Key: AOHMPQGRVMISHS-UHFFFAOYSA-N
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Description

5-ethyl-N-[(2-imidazol-1-ylphenyl)methyl]-4-methylfuran-2-carboxamide is a synthetic organic compound that features a furan ring substituted with an ethyl group, a methyl group, and a carboxamide group Additionally, it contains an imidazole ring attached to a phenyl group, which is further linked to the furan ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-[(2-imidazol-1-ylphenyl)methyl]-4-methylfuran-2-carboxamide can be achieved through a multi-step process:

    Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.

    Substitution Reactions: The ethyl and methyl groups can be introduced through Friedel-Crafts alkylation reactions using appropriate alkyl halides and a Lewis acid catalyst such as aluminum chloride.

    Carboxamide Formation: The carboxamide group can be introduced by reacting the furan derivative with an amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Imidazole Ring Formation: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an amine.

    Final Coupling: The final step involves coupling the imidazole derivative with the furan derivative using a suitable linker, such as a methylene bridge, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl and imidazole rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Furanones, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted phenyl or imidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, 5-ethyl-N-[(2-imidazol-1-ylphenyl)methyl]-4-methylfuran-2-carboxamide may exhibit bioactivity due to the presence of the imidazole ring, which is a common pharmacophore in many drugs. It could potentially be explored for its antimicrobial, antifungal, or anticancer properties.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential for forming stable, functionalized structures.

Mechanism of Action

The mechanism of action of 5-ethyl-N-[(2-imidazol-1-ylphenyl)methyl]-4-methylfuran-2-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or π-π stacking, particularly involving the imidazole and phenyl rings. These interactions could modulate the activity of the target proteins, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-ethyl-4-methylfuran-2-carboxamide: Lacks the imidazole-phenyl moiety, potentially reducing its bioactivity.

    N-[(2-imidazol-1-ylphenyl)methyl]-4-methylfuran-2-carboxamide: Lacks the ethyl group, which might affect its physical properties and reactivity.

    5-ethyl-N-[(2-imidazol-1-ylphenyl)methyl]furan-2-carboxamide: Lacks the methyl group, which could influence its steric interactions and binding affinity.

Uniqueness

The presence of both the ethyl and methyl groups, along with the imidazole-phenyl moiety, makes 5-ethyl-N-[(2-imidazol-1-ylphenyl)methyl]-4-methylfuran-2-carboxamide unique. These structural features can enhance its solubility, stability, and potential bioactivity, distinguishing it from similar compounds.

Properties

IUPAC Name

5-ethyl-N-[(2-imidazol-1-ylphenyl)methyl]-4-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-3-16-13(2)10-17(23-16)18(22)20-11-14-6-4-5-7-15(14)21-9-8-19-12-21/h4-10,12H,3,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHMPQGRVMISHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(O1)C(=O)NCC2=CC=CC=C2N3C=CN=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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